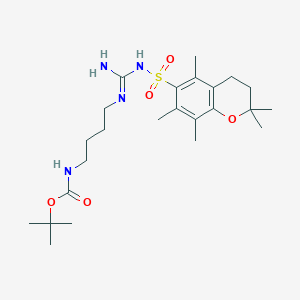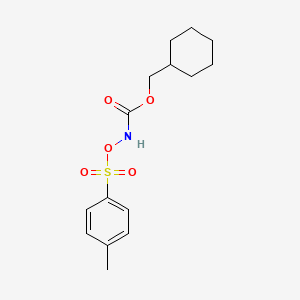
Tert-butyl (4-(3-((2,2,5,7,8-pentamethylchroman-6-YL)sulfonyl)guanidino)butyl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-butyl (4-(3-((2,2,5,7,8-pentamethylchroman-6-YL)sulfonyl)guanidino)butyl)carbamate is a complex organic compound with a unique structure that combines a tert-butyl carbamate group with a sulfonyl guanidine moiety and a pentamethylchroman ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl (4-(3-((2,2,5,7,8-pentamethylchroman-6-YL)sulfonyl)guanidino)butyl)carbamate typically involves multiple steps, starting with the preparation of the individual components. The tert-butyl carbamate group can be synthesized by reacting tert-butyl alcohol with carbamic acid. The sulfonyl guanidine moiety is usually prepared by reacting guanidine with a sulfonyl chloride derivative. The pentamethylchroman ring is synthesized through a series of methylation reactions on a chroman precursor.
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the reaction conditions to maximize yield and purity. This could include using high-purity reagents, controlling reaction temperatures and times, and employing purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl (4-(3-((2,2,5,7,8-pentamethylchroman-6-YL)sulfonyl)guanidino)butyl)carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide, reducing agents like lithium aluminum hydride or sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a sulfone or sulfoxide derivative, while reduction could produce a simpler hydrocarbon structure.
Scientific Research Applications
Tert-butyl (4-(3-((2,2,5,7,8-pentamethylchroman-6-YL)sulfonyl)guanidino)butyl)carbamate has several scientific research applications:
Chemistry: It can be used as a building block for synthesizing more complex molecules or as a reagent in various organic reactions.
Biology: The compound may have potential as a biochemical probe or as a precursor for biologically active molecules.
Medicine: Research into its pharmacological properties could reveal potential therapeutic applications, such as enzyme inhibition or receptor modulation.
Industry: The compound could be used in the development of new materials or as an additive in various industrial processes.
Mechanism of Action
The mechanism of action of tert-butyl (4-(3-((2,2,5,7,8-pentamethylchroman-6-YL)sulfonyl)guanidino)butyl)carbamate involves its interaction with specific molecular targets. The sulfonyl guanidine moiety may interact with enzymes or receptors, modulating their activity. The pentamethylchroman ring could provide additional stability or specificity to these interactions. The exact pathways involved would depend on the specific biological or chemical context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other tert-butyl carbamates, sulfonyl guanidines, and pentamethylchroman derivatives. Examples include:
Tert-butyl carbamate: A simpler compound with similar protective group properties.
Sulfonyl guanidine derivatives: Compounds with similar functional groups that may have comparable biological activities.
Pentamethylchroman derivatives: Molecules with similar ring structures that could provide insights into the behavior of the compound.
Uniqueness
Tert-butyl (4-(3-((2,2,5,7,8-pentamethylchroman-6-YL)sulfonyl)guanidino)butyl)carbamate is unique due to its combination of functional groups, which confer specific chemical and biological properties
Properties
CAS No. |
1352925-66-6 |
|---|---|
Molecular Formula |
C24H40N4O5S |
Molecular Weight |
496.7 g/mol |
IUPAC Name |
tert-butyl N-[4-[[amino-[(2,2,5,7,8-pentamethyl-3,4-dihydrochromen-6-yl)sulfonylamino]methylidene]amino]butyl]carbamate |
InChI |
InChI=1S/C24H40N4O5S/c1-15-16(2)20(17(3)18-11-12-24(7,8)32-19(15)18)34(30,31)28-21(25)26-13-9-10-14-27-22(29)33-23(4,5)6/h9-14H2,1-8H3,(H,27,29)(H3,25,26,28) |
InChI Key |
QVOUYWYKTBLHLW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=C(C2=C1OC(CC2)(C)C)C)S(=O)(=O)NC(=NCCCCNC(=O)OC(C)(C)C)N)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Carbamic acid,[(1S)-3-diazo-2-oxo-1-[(phenylmethoxy)methyl]propyl]-, 1,1-dimethylethyl ester(9CI)](/img/structure/B12333438.png)









![3-Chloro-5,6,7,8-tetrahydropyrido[3,4-B]pyrazine](/img/structure/B12333523.png)
![(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-(4-phosphonooxyphenyl)propanoic acid](/img/structure/B12333531.png)
![Tert-butyl 6-methoxy-4-oxospiro[chromane-2,4'-piperidine]-1'-carboxylate](/img/structure/B12333532.png)
